Methyl-piperidino-pyrazole

Catalog No.
S8340016
CAS No.
2512204-77-0
M.F
C29H31N3O3
M. Wt
469.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl-piperidino-pyrazole

CAS Number

2512204-77-0

Product Name

Methyl-piperidino-pyrazole

IUPAC Name

4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol

Molecular Formula

C29H31N3O3

Molecular Weight

469.6 g/mol

InChI

InChI=1S/C29H31N3O3/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31/h5-16,33-34H,2-4,17-20H2,1H3

InChI Key

TXLGPGWHIIHRHH-UHFFFAOYSA-N

SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5

Methyl-piperidino-pyrazole, also known as Methylpiperidinopyrazole, is a chemical compound characterized by its selective antagonistic activity towards estrogen receptor alpha (ERα). With a chemical structure that includes a piperidine ring and a pyrazole moiety, it has garnered attention for its potential therapeutic applications in conditions influenced by estrogen signaling, such as certain types of cancer and metabolic disorders. The compound has a CAS number of 289726-02-9 and is classified as an estrogen receptor antagonist with notable selectivity for ERα over ERβ, making it a subject of interest in pharmacological research .

Primarily related to its role as an antagonist of estrogen receptors. Its synthesis often involves reactions with hydrazine derivatives and other electrophilic compounds to form the pyrazole structure. For instance, reactions involving 4-methoxylphenylhydrazine under controlled conditions can yield derivatives of methyl-piperidino-pyrazole . The compound's reactivity can also be explored in the context of its interactions with biological targets, particularly in the modulation of estrogen signaling pathways.

Methyl-piperidino-pyrazole exhibits significant biological activity as a selective estrogen receptor alpha antagonist. Studies have demonstrated that it effectively inhibits estrogen-induced processes, such as energy production and osteoblast maturation, which are crucial in bone metabolism . Its selectivity for ERα (with an inhibition constant KiK_i of 5.6 nM) compared to ERβ (with a KiK_i of 2.3 μM) highlights its potential for targeted therapeutic applications, minimizing off-target effects associated with broader-spectrum estrogen receptor modulators .

The synthesis of methyl-piperidino-pyrazole typically involves several key steps:

  • Formation of the Pyrazole Ring: This is often achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Piperidine Substitution: Methylation reactions can introduce the piperidine moiety into the pyrazole framework.
  • Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a compound of high purity suitable for biological testing.

These methods allow for the production of methyl-piperidino-pyrazole in sufficient quantities for research and potential clinical applications .

Methyl-piperidino-pyrazolePyrazole derivativeHighly selective for ERαCancer treatment, osteoporosisTamoxifenTriphenylethyleneMixed ERα/ERβBreast cancer treatmentRaloxifeneBenzothiopheneSelective for ERβOsteoporosis treatmentFulvestrantPure antiestrogenNon-selectiveHormone receptor-positive breast cancer

Methyl-piperidino-pyrazole stands out due to its high selectivity for ERα compared to other compounds, which may act on both receptors or have broader effects. This selectivity allows for potentially reduced side effects and improved therapeutic outcomes in conditions where estrogen signaling plays a critical role .

Research into methyl-piperidino-pyrazole has revealed its interactions with various biological systems:

  • Estrogen Signaling Pathways: It effectively blocks estrogen-mediated signaling, which can influence cell proliferation and differentiation.
  • Comparative Studies: Interaction studies comparing methyl-piperidino-pyrazole with other selective estrogen receptor modulators have shown distinct effects on cellular outcomes, reinforcing its unique profile as an ERα-selective antagonist .

XLogP3

5.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

469.23654186 g/mol

Monoisotopic Mass

469.23654186 g/mol

Heavy Atom Count

35

UNII

GNC6T7K8P2

Wikipedia

Methylpiperidinopyrazole

Dates

Modify: 2024-02-18

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